molecular formula C12H15NO4S B2628203 (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1014081-80-1

(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2628203
CAS No.: 1014081-80-1
M. Wt: 269.32
InChI Key: LDAFEDIBZPMXFT-VUWPPUDQSA-N
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Description

(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound characterized by its unique thiazolidine ring structure and the presence of methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring through a cyclization reaction. One common method includes the reaction of 3,5-dimethoxybenzaldehyde with cysteine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its thiazolidine ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent. Further research is ongoing to explore its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antioxidant activities. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-2-(3,5-dihydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
  • (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxamide

Uniqueness

Compared to similar compounds, (4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid stands out due to its specific substitution pattern on the phenyl ring. The presence of methoxy groups can influence its reactivity and interaction with biological targets, potentially enhancing its bioactivity and making it a unique candidate for further research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including antioxidant and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring and methoxy substituents on a phenolic structure, which contribute to its biological activity. Its molecular formula is C12H15NO4SC_{12}H_{15}NO_4S with a molecular weight of 285.32 g/mol.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of thiazolidine derivatives, including our compound, has been evaluated using several assays.

  • DPPH Assay : This assay measures the ability of compounds to scavenge free radicals. The results indicate that this compound exhibits significant scavenging activity.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for various derivatives show that modifications in the phenolic structure can enhance antioxidant properties. For instance, compounds with hydroxyl substitutions demonstrated improved activity compared to those without.
CompoundIC50 (µM)Assay Type
3i0.565 ± 0.051TBARS
3r0.708 ± 0.074TBARS

2. Anticancer Activity

The anticancer potential of this compound has been investigated against several cancer cell lines.

  • Cell Lines Tested : In vitro studies have been conducted on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines.
  • Results : The compound demonstrated significant antiproliferative effects with IC50 values ranging from 5.1 to 22.08 µM. Notably, it showed stronger inhibition than reference drugs such as sorafenib and doxorubicin.
Cell LineIC50 (µM)Reference Drug IC50 (µM)
HepG26.19 ± 0.509.18 ± 0.60
MCF-75.10 ± 0.407.26 ± 0.30

The biological activity of this compound is attributed to its structural features that facilitate interactions with cellular targets:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is involved in melanin production.
  • Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells through pathways involving caspase activation.

Case Studies

Recent studies have highlighted the efficacy of thiazolidine derivatives in various biological contexts:

  • Tyrosinase Inhibition : A study reported that derivatives similar to this compound inhibited tyrosinase activity by up to 66% at concentrations of 20 µM.
  • Cancer Cell Proliferation : Research indicated that specific structural modifications led to enhanced antiproliferative effects against multiple cancer cell lines.

Properties

IUPAC Name

(4R)-2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15)/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAFEDIBZPMXFT-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C2N[C@@H](CS2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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